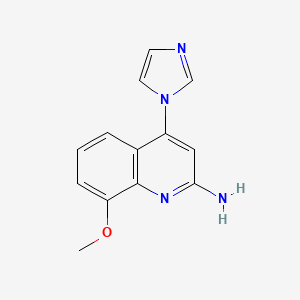
4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the quinoline moiety. One common method involves the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the imidazole ring . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
化学反応の分析
4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts such as copper(I) or palladium(II) salts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
科学的研究の応用
4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
4-(1H-Imidazol-1-yl)-8-methoxyquinolin-2-amine can be compared with other similar compounds, such as:
4-(1H-Imidazol-1-yl)benzaldehyde: This compound is used in the synthesis of various targets with antifungal and antibacterial activity.
1-(4-Methoxyphenyl)-1H-imidazole: Known for its use as a catalyst in the catalytic epoxidation of olefins.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C13H12N4O |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
4-imidazol-1-yl-8-methoxyquinolin-2-amine |
InChI |
InChI=1S/C13H12N4O/c1-18-11-4-2-3-9-10(17-6-5-15-8-17)7-12(14)16-13(9)11/h2-8H,1H3,(H2,14,16) |
InChIキー |
JTNHXEKTPDMQED-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N=C(C=C2N3C=CN=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)

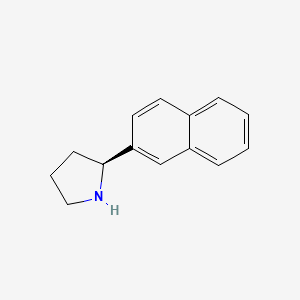
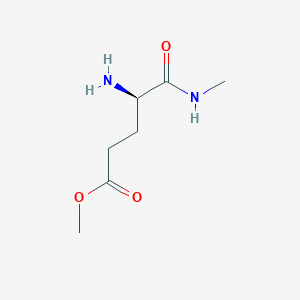
![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
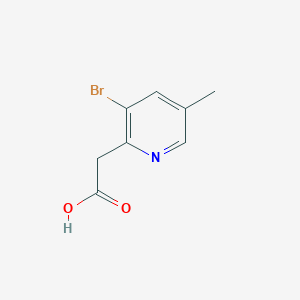
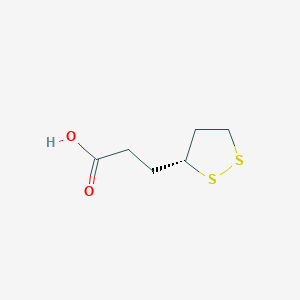
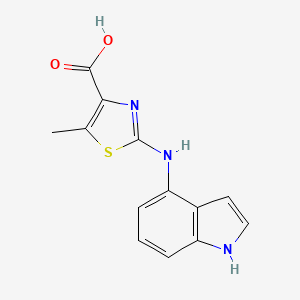
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)

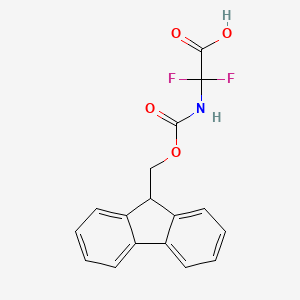
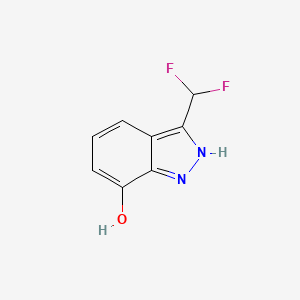

![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)
